molecular formula C15H16Cl3N3 B2974309 2-(2-chlorobenzyl)-1-methyl-1H-benzo[d]imidazol-5-amine dihydrochloride CAS No. 1573547-87-1

2-(2-chlorobenzyl)-1-methyl-1H-benzo[d]imidazol-5-amine dihydrochloride

Cat. No. B2974309
CAS RN: 1573547-87-1
M. Wt: 344.66
InChI Key: VSYPLKNWCHNBEL-UHFFFAOYSA-N
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Description

Benzimidazole derivatives are an important class of compounds in medicinal chemistry . They are key components to functional molecules that are used in a variety of everyday applications . They have been extensively utilized as a drug scaffold due to their unique chemical complexity .


Synthesis Analysis

Benzimidazoles can be synthesized starting from benzene derivatives with nitrogen-containing functionality . The synthesis of benzimidazoles has been a topic of research over the past decades .


Molecular Structure Analysis

The molecular structure of benzimidazoles is small but has a unique chemical complexity . The structure of benzimidazoles allows them to interact with proteins and enzymes, making them a rich source of chemical diversity .


Chemical Reactions Analysis

The synthesis of benzimidazoles involves the formation of bonds during the formation of the imidazole . The bonds formed in the reaction are key to the functional group compatibility of the process and resultant substitution patterns around the ring .

Mechanism of Action

Benzimidazole derivatives have been used as inhibitors in bacterial cell-to-cell signaling systems controlling virulence . They interfere with the quorum sensing (QS) systems in bacteria, resulting in a reduction of bacterial virulence gene expression and biofilm maturation .

Future Directions

Benzimidazoles have been the focus of antibacterial drug discovery research over the past two decades . They are being deployed in traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .

properties

IUPAC Name

2-[(2-chlorophenyl)methyl]-1-methylbenzimidazol-5-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3.2ClH/c1-19-14-7-6-11(17)9-13(14)18-15(19)8-10-4-2-3-5-12(10)16;;/h2-7,9H,8,17H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSYPLKNWCHNBEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)N)N=C1CC3=CC=CC=C3Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-chlorobenzyl)-1-methyl-1H-benzo[d]imidazol-5-amine dihydrochloride

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